Cas no 2167363-13-3 (4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid)

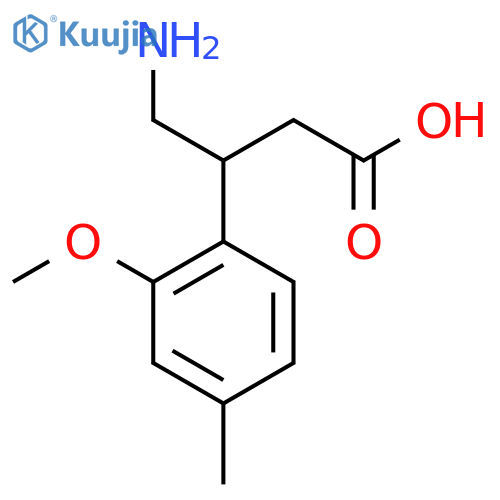

2167363-13-3 structure

商品名:4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid

- 2167363-13-3

- EN300-1739008

-

- インチ: 1S/C12H17NO3/c1-8-3-4-10(11(5-8)16-2)9(7-13)6-12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)

- InChIKey: ZNEYNRZEPBLZRS-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C)C=CC=1C(CN)CC(=O)O

計算された属性

- せいみつぶんしりょう: 223.12084340g/mol

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 72.6Ų

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1739008-0.1g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 0.1g |

$829.0 | 2023-09-20 | ||

| Enamine | EN300-1739008-1.0g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 1g |

$943.0 | 2023-06-03 | ||

| Enamine | EN300-1739008-0.05g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 0.05g |

$792.0 | 2023-09-20 | ||

| Enamine | EN300-1739008-10.0g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 10g |

$4052.0 | 2023-06-03 | ||

| Enamine | EN300-1739008-0.25g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 0.25g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1739008-2.5g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 2.5g |

$1848.0 | 2023-09-20 | ||

| Enamine | EN300-1739008-1g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 1g |

$943.0 | 2023-09-20 | ||

| Enamine | EN300-1739008-0.5g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 0.5g |

$905.0 | 2023-09-20 | ||

| Enamine | EN300-1739008-5g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 5g |

$2732.0 | 2023-09-20 | ||

| Enamine | EN300-1739008-5.0g |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |

2167363-13-3 | 5g |

$2732.0 | 2023-06-03 |

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

2167363-13-3 (4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 503537-97-1(4-bromooct-1-ene)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量